N-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine
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Description
N-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine is a useful research compound. Its molecular formula is C10H13N3 and its molecular weight is 175.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives, a class to which this compound belongs, have been shown to possess a broad range of biological activity . They have been characterized with regard to a broad spectrum of biological effects: antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity .
Mode of Action
It’s known that the interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine leads to the formation of 3-halo-2-methyl-1h-imidazo[1,2-a]pyridinium trihalides . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Given the broad range of biological activities associated with imidazo[1,2-a]pyridine derivatives , it can be inferred that multiple biochemical pathways might be affected.
Result of Action
It’s known that 3-bromo-2-methyl-1h-imidazo[1,2-a]pyridinium bromide, a related compound, showed antimicrobial properties against staphylococcus aureus . This suggests that N-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine might have similar effects.
Biochemical Analysis
Biochemical Properties
N-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with serine/threonine-protein kinases, which are involved in the control of the cell cycle . The nature of these interactions often involves binding to the active sites of these enzymes, thereby influencing their activity and, consequently, the biochemical pathways they regulate.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the phosphorylation of proteins involved in signal transduction pathways, leading to changes in gene expression and metabolic activities . These effects can vary depending on the cell type and the specific cellular context.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. It exerts its effects at the molecular level by binding to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. For instance, it has been shown to inhibit certain kinases, leading to changes in phosphorylation states of target proteins . These molecular interactions are critical for understanding the compound’s overall biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but may degrade over time, leading to changes in its biological activity . Long-term studies in vitro and in vivo have provided insights into its sustained effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of specific biochemical pathways. At higher doses, it may cause toxic or adverse effects . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety profile of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to affect the activity of enzymes involved in the metabolism of nucleotides and amino acids . These interactions are essential for understanding the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine its localization and accumulation within different cellular compartments, influencing its overall biological effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of the compound is important for its activity and function, as it determines the specific cellular processes it can influence.
Properties
IUPAC Name |
N-methyl-1-(2-methylimidazo[1,2-a]pyridin-3-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-8-9(7-11-2)13-6-4-3-5-10(13)12-8/h3-6,11H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOSBGVNNQNNAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)CNC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428125 |
Source
|
Record name | N-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857283-58-0 |
Source
|
Record name | N,2-Dimethylimidazo[1,2-a]pyridine-3-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=857283-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.